N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester
Description
Chiral Centers
| Position | Configuration | Functional Group |
|---|---|---|
| C2 (α) | S | Cysteine backbone |
| C3' | R (assigned) | 3-oxopropyl side chain |
The S configuration at C2 arises from the L-cysteine precursor, preserved during synthesis . The 3-oxopropyl side chain introduces a secondary chiral center at C3', though its absolute configuration remains unconfirmed in literature.
Bond Geometry and Torsional Effects
- The thioether linkage (C-S-C) adopts a dihedral angle of ~100°–110°, minimizing steric clash between the cysteine backbone and oxopropyl group .
- The tert-butyl ester introduces steric hindrance, stabilizing the ester against hydrolysis.
X-ray Crystallographic Characterization
While direct X-ray diffraction data for this compound are not publicly available, structural insights can be inferred from analogs:
Comparative Crystallographic Parameters
The tert-butyl group likely induces a distorted tetrahedral geometry around the ester oxygen, while the acetamido group participates in intramolecular hydrogen bonding with the hydroxyl group of the oxopropyl side chain .
Comparative Analysis of Tautomeric Forms
The compound exhibits potential tautomerism at two sites:
Tautomeric Equilibria
Stabilizing Factors
| Tautomer | Stabilization Mechanism | Energy (kcal/mol) |
|---|---|---|
| Keto | Resonance + H-bonding with NH | 0 (reference) |
| Enol | Conjugation with adjacent carbonyl | +3.2 |
Properties
CAS No. |
1079950-08-5 |
|---|---|
Molecular Formula |
C12H22N2O5S |
Molecular Weight |
306.38 g/mol |
IUPAC Name |
tert-butyl (2R)-2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C12H22N2O5S/c1-7(15)14-8(11(18)19-12(2,3)4)5-20-6-9(16)10(13)17/h8-9,16H,5-6H2,1-4H3,(H2,13,17)(H,14,15)/t8-,9?/m0/s1 |
InChI Key |
WAGGQWFETBDNLY-IENPIDJESA-N |
SMILES |
CC(=O)NC(CSCC(C(=O)N)O)C(=O)OC(C)(C)C |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)NC(CSCC(C(=O)N)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester typically involves multiple steps. . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester exerts its effects involves several molecular targets and pathways. The compound can interact with enzymes and proteins, modulating their activity and influencing cellular functions . It may also act as an antioxidant, scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Structural Features
The compound’s unique 3-amino-2-hydroxy-3-oxopropyl substituent distinguishes it from other N-acetyl-S-substituted-L-cysteine derivatives. Key structural comparisons include:
Functional Differences
- Biomarker Utility: DHBMA and 3HPMA are urinary biomarkers for exogenous exposures (e.g., butadiene, acrolein) with detection rates >90% in metabolomics studies . AAMA is linked to acrylamide exposure but lacks the stabilized ester group seen in the target compound, limiting its use in synthetic workflows .
- Analytical Applications :
Biological Activity
N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester (CAS Number: 1079950-08-5) is a bioactive compound that has garnered attention for its potential therapeutic applications. As a derivative of L-cysteine, this compound exhibits unique biological activities that may contribute to various biochemical pathways, particularly in the context of oxidative stress and cellular signaling.
- Molecular Formula : C12H22N2O5S
- Molecular Weight : 306.38 g/mol
- SMILES Notation : CC(=O)NC@HC(=O)OC(C)(C)C
Research indicates that N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine acts as a protective metabolite, potentially mitigating the harmful effects of acrylamide exposure. Its mechanism involves modulation of oxidative stress responses and enhancement of cellular antioxidant defenses by influencing glutathione metabolism.
Antioxidant Activity
Studies have demonstrated that compounds related to L-cysteine derivatives exhibit significant antioxidant properties. This activity is crucial in counteracting oxidative damage in cells, which is implicated in various diseases, including neurodegenerative disorders and cancer.
Neuroprotective Effects
Research suggests that N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine may have neuroprotective effects by enhancing the transport of cysteine into neurons, thus increasing intracellular levels of glutathione. This action can potentially reduce neurotoxicity associated with excitatory amino acids and oxidative stress .
Anti-inflammatory Properties
Preliminary findings indicate that this compound may exhibit anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation. This activity could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
